molecular formula C9H13NO3 B562965 rac Epinephrine-d3 CAS No. 1189977-29-4

rac Epinephrine-d3

Cat. No.: B562965
CAS No.: 1189977-29-4
M. Wt: 186.225
InChI Key: UCTWMZQNUQWSLP-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac Epinephrine-d3 is a deuterated form of the well-known compound epinephrine, also known as adrenaline. It is a racemic mixture, meaning it contains equal parts of both enantiomers (d-epinephrine and l-epinephrine). This compound is primarily used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Epinephrine-d3 involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions: Rac Epinephrine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacokinetic Studies

Rac Epinephrine-d3 is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of epinephrine in biological systems. By utilizing mass spectrometry, researchers can differentiate between this compound and regular epinephrine due to the mass difference introduced by deuteration. This capability allows for precise tracking of epinephrine's pharmacokinetics in human and animal models.

Key Findings:

  • Rapid Absorption: Studies indicate that this compound exhibits a rapid onset of action when administered subcutaneously or intramuscularly.
  • Short Duration of Action: The compound has a brief duration of action, making it suitable for acute therapeutic applications.

Metabolic Research

In metabolic studies, this compound aids in elucidating the metabolic pathways of catecholamines. Researchers can monitor how epinephrine is processed within the body and its effects on various physiological processes.

Applications:

  • Tracing Metabolic Pathways: The incorporation of deuterium allows scientists to trace metabolic pathways involving epinephrine, providing insights into its physiological roles and interactions with other hormones.
  • Understanding Disease Mechanisms: This research is crucial for understanding conditions such as stress responses, cardiovascular diseases, and metabolic disorders.

Clinical Research

This compound plays a significant role in clinical research aimed at optimizing therapeutic strategies involving epinephrine. Its unique properties facilitate the study of dosage effects and safety profiles in different populations.

Clinical Insights:

  • Safety Profile Assessment: Given its similarity to regular epinephrine, this compound is used to assess potential adverse effects associated with high doses of epinephrine.
  • Therapeutic Optimization: By understanding the pharmacokinetics and dynamics of this compound, researchers can better tailor epinephrine therapies for conditions like asthma and anaphylaxis .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a precursor for synthesizing novel compounds with altered pharmacological properties. Its role as a non-selective agonist at adrenergic receptors allows chemists to explore new derivatives that may exhibit improved efficacy or reduced side effects.

Chemical Reactions:

  • Oxidation and Reduction Reactions: this compound can undergo various chemical transformations leading to products such as adrenochrome and other quinone derivatives.
  • Development of New Pharmaceuticals: The compound's versatility in generating novel derivatives makes it valuable in pharmaceutical development efforts aimed at creating new therapeutic agents.

Mechanism of Action

Rac Epinephrine-d3 exerts its effects by acting on α- and β-adrenergic receptors, which are G-protein-coupled receptors. The primary therapeutic effect arises from its action on β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP. This results in smooth muscle relaxation, particularly in the bronchial muscles, which helps alleviate bronchospasm and other symptoms of asthma .

Comparison with Similar Compounds

Uniqueness: Rac Epinephrine-d3 is unique due to its stable isotopic labeling, which allows for precise tracking in various studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and reaction mechanisms is crucial .

Biological Activity

Rac Epinephrine-d3, also known as d3-adrenaline, is a deuterated form of epinephrine, characterized by the incorporation of three deuterium atoms into its molecular structure. This isotopic labeling allows for enhanced tracking and analysis in pharmacokinetic studies, particularly through mass spectrometry techniques. While this compound does not exhibit inherent biological activity akin to its non-deuterated counterpart, it plays a crucial role in research applications aimed at understanding the metabolism and physiological effects of epinephrine.

Structure and Properties

This compound shares the core structure of epinephrine, which consists of a catechol ring attached to an ethylamine side chain. The key modification is the replacement of three hydrogen atoms in the methyl group with deuterium, resulting in a CD3 group. This alteration does not significantly affect the chemical properties but allows for differentiation during analytical procedures.

Structural Comparison Table

PropertyRegular EpinephrineThis compound
Molecular FormulaC₉H₁₃N₁O₃C₉D₃N₁O₃
Deuterium Atoms03
Molecular Weight183.24 g/mol186.29 g/mol

Although this compound itself does not possess biological activity, it serves as a tracer for studying the metabolic pathways of epinephrine. Regular epinephrine acts as a sympathomimetic hormone, mimicking the effects of the sympathetic nervous system by binding to α- and β-adrenergic receptors. The primary therapeutic effects arise from its action on β2-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent physiological responses such as bronchodilation and increased heart rate.

Research Applications

This compound is primarily utilized in pharmacokinetic studies to assess the metabolism of epinephrine in various contexts:

  • Metabolic Pathway Tracking : The incorporation of deuterium allows researchers to trace the metabolic fate of epinephrine in vivo, providing insights into its pharmacokinetics and dynamics.
  • Mass Spectrometry : The distinct mass of this compound facilitates its detection and quantification in complex biological matrices, enhancing the accuracy of pharmacological studies.

Case Study: Pharmacokinetic Analysis

A study focusing on the pharmacokinetics of inhaled epinephrine formulations utilized this compound as a tracer. The results indicated significant differences in systemic exposure between formulations:

ParameterEpi-HFA (d3)Epi-CFC
AUC (ng·mL·min)8.5 ± 5.26.2 ± 4.1
Cmax (pg/mL)18046
tmax (min)22
Half-life (min)2.6Similar

These findings illustrate that this compound can effectively differentiate between pharmacological profiles and enhance our understanding of drug behavior in clinical settings.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying rac Epinephrine-d3 in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for precise quantification. Deuterated internal standards (e.g., this compound) improve accuracy by correcting matrix effects and ion suppression . Key parameters to validate include linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) using spiked plasma/serum samples. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy is recommended for structural confirmation .

Q. How should researchers design pharmacokinetic (PK) studies involving this compound?

Methodological Answer: Use a crossover design with controlled dosing (e.g., intravenous vs. subcutaneous administration) to assess absorption variability. Include deuterated controls to differentiate endogenous epinephrine from exogenous this compound. Plasma sampling intervals must align with the compound’s half-life (e.g., 0–6 hours post-administration). Normalize data to body weight and account for inter-individual metabolic differences via stratification (e.g., CYP2D6 genotype subgroups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for this compound across studies?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify methodological discrepancies, such as variations in enzyme sources (human liver microsomes vs. recombinant isoforms) or incubation conditions (pH, cofactors). Use sensitivity analyses to quantify the impact of these variables. For conflicting in vivo data, apply physiologically based pharmacokinetic (PBPK) modeling to reconcile species-specific differences (e.g., rat vs. human hepatic clearance rates) .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in adrenergic receptor activation assays?

Methodological Answer: Employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use bootstrapping (≥1,000 iterations) to estimate confidence intervals and address non-normal distributions. For receptor subtype selectivity studies, apply ANOVA with post-hoc Tukey tests to compare binding affinities (e.g., α₁ vs. β₂ receptors). Pre-register analysis plans to mitigate Type I errors, as per Recommendation 8.1 .

Q. How can researchers ensure reproducibility in NMR-based structural studies of this compound?

Methodological Answer: Standardize sample preparation (e.g., deuterated solvents, 600 MHz or higher field strength) and shimming protocols. Use quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) for purity assessment. Share raw FID data and processing parameters (e.g., line-broadening, baseline correction) in public repositories to enable independent verification .

Q. Data Integrity & Ethical Considerations

Q. What protocols mitigate bias in preclinical studies using this compound?

Methodological Answer: Implement blinding during data collection and analysis. Use randomization software for animal/participant allocation. Adhere to ARRIVE 2.0 guidelines for reporting, including detailed descriptions of exclusion criteria and adverse events. For human-derived samples, obtain IRB approval and document informed consent processes, particularly for vulnerable populations .

Q. How should researchers handle outliers in this compound metabolite profiling?

Methodological Answer: Predefine outlier criteria (e.g., >3 SD from mean) in the statistical analysis plan. Use robust regression or non-parametric tests (e.g., Kruskal-Wallis) if outliers persist. For LC-MS/MS data, re-examine raw chromatograms to distinguish true biological variation from technical artifacts (e.g., column degradation) .

Q. Cross-Disciplinary Applications

Q. What are the challenges in integrating this compound data across pharmacology and toxicology studies?

Methodological Answer: Harmonize endpoints (e.g., AUC, Cmax) and units (nM vs. ng/mL) using conversion factors validated via inter-laboratory comparisons. Address conflicting thresholds for "adverse effects" by applying benchmark dose (BMD) modeling. Collaborate with toxicologists to align study durations (acute vs. chronic exposure) and model systems (e.g., zebrafish vs. murine models) .

Properties

IUPAC Name

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyladrenaline 2 is dissolved in about 10 ml of water and about 5 ml of 18% sulfuric acid (pH: about 5.5), about 50 mg of palladium-charcoal (10%) are added and the mixture is hydrogenated at about 60° C. under 2 bar of hydrogen pressure. It is then evaporated down to about half its volume, about 20 ml of methanol are added and the mixture is cooled. The crystalline product (adrenaline sulphate 3) is filtered off and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.